O-Desmethyl-asoprisnil
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H33NO4 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-17-hydroxy-11-[4-[(Z)-hydroxyiminomethyl]phenyl]-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H33NO4/c1-26-14-23(18-5-3-17(4-6-18)15-28-31)25-21-10-8-20(29)13-19(21)7-9-22(25)24(26)11-12-27(26,30)16-32-2/h3-6,13,15,22-24,30-31H,7-12,14,16H2,1-2H3/b28-15-/t22-,23+,24-,26-,27+/m0/s1 |
InChI Key |
MYZYNBWSWLQTQU-WCQDKSLHSA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)O)C5=CC=C(C=C5)/C=N\O |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)O)C5=CC=C(C=C5)C=NO |
Origin of Product |
United States |
Chemical Synthesis, Characterization, and Analog Development of O Desmethyl Asoprisnil for Research Purposes
Synthetic Pathways and Methodologies for O-Desmethyl-asoprisnil Elucidation and Production
The production of this compound for research purposes originates from its parent compound, asoprisnil (B1665293). The primary transformation is a demethylation reaction, a common metabolic pathway for many pharmaceutical compounds. nih.govwikipedia.org
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of this compound identifies the immediate precursor as asoprisnil. The key disconnection is the carbon-oxygen bond of the methoxy (B1213986) group at the C17 position of the steroidal backbone.
Retrosynthetic Scheme for this compound:
The synthesis of the precursor, asoprisnil, is a multi-step process. A plausible retrosynthetic pathway for asoprisnil itself involves the following key disconnections:
Oxime Formation: The oxime functionality can be formed from the corresponding aldehyde.
Formation of the Dienone System: The conjugated dienone system in the A and B rings is typically formed from a precursor with a protected C3-ketone and subsequent manipulations.
C11-Aryl Group Introduction: The characteristic 11β-aryl group is introduced via a conjugate addition of an appropriate organometallic reagent to a steroid epoxide intermediate.
C17-Side Chain Construction: The C17-methoxy-methoxymethyl side chain is constructed from a C17-ketone precursor.
This analysis identifies key precursors for the synthesis of asoprisnil, such as a protected 4-bromobenzaldehyde (B125591) and a suitable steroid epoxide like 3,3-dimethoxy-5α,10α-epoxyestra-9(11)-en-17-one. portico.orggoogle.com
Optimized Reaction Conditions and Yield Enhancement Strategies
The direct synthesis of this compound involves the selective O-demethylation of asoprisnil at the C17 position. While specific optimized conditions for this exact transformation on asoprisnil are not extensively published in public literature, general methods for the demethylation of steroidal ethers can be applied.
Chemical Demethylation:
Reagents commonly used for the cleavage of methyl ethers, particularly hindered ones found in steroidal systems, include strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents like trimethylsilyl (B98337) iodide (TMSI). wikipedia.orggoogle.comrsc.org
Using Boron Tribromide (BBr₃): This is a powerful reagent for cleaving ethers. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) at low temperatures to control reactivity and minimize side reactions. Optimization would involve careful control of stoichiometry, temperature, and reaction time to ensure selective demethylation without affecting other sensitive functional groups in the asoprisnil molecule, such as the oxime.
Using Trimethylsilyl Iodide (TMSI): This reagent offers a milder alternative for ether cleavage. google.com The reaction mechanism involves the formation of a silyl (B83357) ether intermediate, which is then hydrolyzed to the alcohol. Reaction conditions would be optimized by adjusting the solvent, temperature, and work-up procedure to maximize the yield of this compound.
Enzymatic Demethylation:
Given that this compound is a known metabolite, enzymatic methods represent a biomimetic and potentially highly selective approach. Cytochrome P450 enzymes, particularly from the CYP3A family, are known to be involved in the metabolism of asoprisnil. nih.govwikipedia.org For research-scale production, engineered cytochrome P450 enzymes could be employed.
Yield Enhancement Strategies:
To enhance the yield of this compound, the following strategies could be employed:
Protection of Sensitive Groups: The oxime functionality in asoprisnil could be protected prior to demethylation to prevent unwanted side reactions, followed by a deprotection step.
Optimization of Reaction Parameters: A systematic study of solvent, temperature, reaction time, and stoichiometry of the demethylating agent would be crucial to maximize the yield and purity of the product.
Purification Techniques: Efficient purification methods, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC), are essential to isolate this compound from the starting material, by-products, and reagents.
Spectroscopic and Chromatographic Validation of Synthesized this compound (for research material verification)
The identity and purity of synthesized this compound must be rigorously confirmed using a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods:
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound. sci-hub.segoogle.com A reversed-phase C18 column with a gradient elution system (e.g., acetonitrile (B52724) and water) would be suitable. The purity is determined by the peak area percentage of the main compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for both confirming the molecular weight and providing structural information through fragmentation patterns. sci-hub.senih.gov
Spectroscopic Methods:
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern in MS/MS would show characteristic losses, such as the loss of the C17 side chain, which would help in confirming the structure. nih.govlibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound. ualberta.carsc.org The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the 11β-phenyl group, the vinylic protons of the dienone system, and the steroidal backbone protons. The absence of the methoxy signal present in the spectrum of asoprisnil and the appearance of a hydroxyl proton signal would confirm the demethylation. The ¹³C NMR spectrum would show a corresponding change in the chemical shift of the C17 carbon.
Interactive Data Table: Predicted Spectroscopic and Chromatographic Data for this compound
| Analytical Technique | Parameter | Predicted Value/Observation |
| HPLC | Retention Time | Dependent on specific column and mobile phase conditions. Will differ from asoprisnil. |
| Purity | ≥95% for research-grade material. | |
| LC-MS (ESI+) | [M+H]⁺ | Expected around m/z 436.2 |
| [M+Na]⁺ | Expected around m/z 458.2 | |
| HRMS | Exact Mass | Calculated for C₂₇H₃₃NO₄ |
| ¹H NMR | Aromatic Protons | Signals in the range of δ 7.0-7.5 ppm. |
| Vinylic Proton (C4) | Signal around δ 5.8 ppm. | |
| Oxime Proton | Signal around δ 8.1 ppm. | |
| C17-OH Proton | A broad singlet, chemical shift dependent on solvent and concentration. | |
| ¹³C NMR | Carbonyl Carbon (C3) | Signal around δ 200 ppm. |
| Aromatic Carbons | Signals in the range of δ 120-150 ppm. | |
| C17 Carbon | Shifted compared to asoprisnil due to demethylation. | |
| Infrared (IR) | O-H Stretch | Broad absorption band around 3400 cm⁻¹. |
| C=O Stretch | Strong absorption around 1660 cm⁻¹. | |
| C=N Stretch | Absorption around 1640 cm⁻¹. |
Derivatization and Structural Modification of this compound for Structure-Activity Relationship (SAR) Investigations
The development of analogs of this compound is guided by the extensive SAR data available for the broader class of 11β-benzaldoxime substituted SPRMs. researchgate.netresearchgate.netwikipedia.org The goal is to explore how modifications to the core structure influence the balance of agonist and antagonist activity at the progesterone (B1679170) receptor.
Design Principles for this compound Analogs
The design of analogs would focus on two key regions of the molecule: the 11β-aryl substituent and the C17 side chain.
C11-Aryl Modifications: The electronic and steric properties of the 11β-aryl group are known to be critical for receptor affinity and the nature of the pharmacological response (agonist vs. antagonist). researchgate.netresearchgate.netoup.com Analogs could be designed with different substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) or by replacing the phenyl ring with other aromatic or heteroaromatic systems. The oxime geometry is also considered important for potency. wikipedia.org
C17-Side Chain Modifications: The substituent at the C17 position plays a crucial role in modulating the interaction with the ligand-binding domain of the progesterone receptor. researchgate.netresearchgate.net Starting from the hydroxyl group of this compound, a variety of ester, ether, and other functional groups could be introduced to probe the steric and electronic requirements of this region of the binding pocket. For instance, introducing larger or more polar groups could alter the compound's receptor binding affinity and functional activity.
Chemical Synthetic Strategies for Analogs
The synthesis of this compound analogs would leverage the established synthetic routes for asoprisnil and related compounds.
Synthesis of C11-Modified Analogs:
These analogs would be synthesized by starting with appropriately substituted benzaldehyde (B42025) derivatives in the initial Grignard reaction for the conjugate addition to the steroid epoxide intermediate. portico.orggoogle.com For example, using a methoxy-substituted 4-bromobenzaldehyde would lead to an analog with a modified C11-aryl group. The subsequent steps of the synthesis would follow the established route to asoprisnil, followed by the final demethylation to the O-desmethyl analog.
Synthesis of C17-Modified Analogs:
The hydroxyl group of this compound serves as a convenient handle for further derivatization.
Esterification: Reaction of this compound with various acyl chlorides or anhydrides in the presence of a base would yield a library of C17-ester analogs.
Etherification: Alkylation of the C17-hydroxyl group using different alkyl halides under Williamson ether synthesis conditions would produce a range of C17-ether analogs.
These synthetic strategies would allow for the systematic exploration of the chemical space around the this compound scaffold, providing valuable data for SAR studies aimed at developing novel selective progesterone receptor modulators for research applications.
Assessment of Analog Purity and Structural Integrity
The rigorous assessment of purity and structural integrity is a critical step in the development of chemical compounds for research. For analogs of this compound, a metabolite of the selective progesterone receptor modulator (SPRM) asoprisnil, these assessments ensure that observed biological activity can be confidently attributed to the intended molecule. smolecule.comtandfonline.com The process relies on a combination of sophisticated analytical techniques to separate, identify, and quantify the target compound and any potential impurities, and to confirm its exact chemical structure.
Purity Assessment
The primary goal of purity assessment is to detect and quantify any extraneous substances in the synthesized analog sample. These can include residual starting materials, reagents, by-products from the chemical synthesis, or degradation products.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone method for evaluating the purity of pharmaceutical compounds and their analogs. Following synthesis, which for this compound involves the demethylation of a precursor like asoprisnil, purification via chromatography is essential. smolecule.com HPLC is used to separate the target analog from impurities. By comparing the peak area of the analog to the total area of all detected peaks, a percentage purity can be calculated. The method is validated to ensure it is sensitive enough to detect and quantify potential impurities at very low levels. tga.gov.au
Reference Standards: The use of certified reference standards is fundamental for accurate quantification. For this compound and its analogs, this involves using a highly purified and well-characterized sample of the compound. Isotopically labeled versions, such as this compound-d4, also serve as internal standards in quantitative analyses, particularly in complex biological matrices. axios-research.com The purity of these standards is often established using a mass balance approach, accounting for all organic and inorganic impurities.
The table below summarizes common methods for purity assessment.
| Technique | Purpose in Purity Assessment | Typical Output |
| High-Performance Liquid Chromatography (HPLC) | Separates the main compound from impurities. | Chromatogram showing peaks for the target analog and any impurities. Purity is often expressed as a percentage based on peak area. |
| Mass Spectrometry (MS) coupled to LC (LC-MS) | Identifies impurities by their mass-to-charge ratio, confirming their identity if known, or providing clues to their structure if unknown. | Mass spectra for each separated peak, confirming molecular weights. |
| Quantitative NMR (qNMR) | Determines the purity of a sample by comparing the integral of a signal from the target compound to that of a certified internal standard of known purity. standardpharm.cn | A precise purity value (e.g., 99.5%) with a calculated uncertainty. |
Structural Integrity Assessment
Verifying the structural integrity of a synthesized analog ensures that the molecule has the correct atomic composition and spatial arrangement. This is crucial for confirming that the intended chemical modifications were successful and that no unintended structural changes occurred during synthesis.
Spectroscopic Methods: A suite of spectroscopic techniques is employed to provide a comprehensive picture of the analog's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) is arguably the most powerful tool for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of each atom in the molecule. For an analog of this compound, NMR would confirm the successful demethylation and the integrity of the steroidal backbone and its various functional groups. standardpharm.cn
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the analog, allowing for the determination of its elemental composition. researchgate.net Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by showing how the molecule breaks apart.
X-ray Crystallography: When a suitable single crystal of the analog can be grown, X-ray crystallography provides unambiguous proof of its three-dimensional structure. This technique was used to determine the conformation of the parent compound, asoprisnil, when bound to the progesterone receptor, highlighting its utility for definitive structural confirmation. nih.gov
The table below outlines key methods for assessing structural integrity.
| Technique | Purpose in Structural Integrity Assessment | Typical Output |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the molecular framework, connectivity of atoms, and stereochemistry. Confirms the presence and position of functional groups. | NMR spectrum with chemical shifts, coupling constants, and integrations that allow for the complete assignment of the molecular structure. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular mass, which is used to confirm the elemental formula of the analog. | A precise mass measurement (typically to four or more decimal places) that corresponds to a unique chemical formula. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, O-H, N-O) based on their characteristic absorption of infrared radiation. | An IR spectrum showing absorption bands at specific wavenumbers corresponding to the molecule's functional groups. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in a crystalline state. nih.gov | A detailed 3D model of the molecule, including bond lengths, bond angles, and stereochemistry. |
By employing these rigorous analytical methods, researchers can ensure that any analog of this compound used in research is of the required purity and possesses the correct, verified chemical structure.
Molecular and Cellular Pharmacological Research on O Desmethyl Asoprisnil
Elucidation of Receptor Binding Profiles and Specificity of O-Desmethyl-asoprisnil
The interaction of this compound (J912) with various steroid hormone receptors has been characterized to establish its binding profile and selectivity.
Radioligand binding assays have demonstrated that this compound (J912) shares a selective binding profile similar to its parent compound, asoprisnil (B1665293). nih.gov It exhibits a high binding affinity for the Progesterone (B1679170) Receptor (PR). nih.gov In studies using rabbit uterus, its primary metabolite, J912, was also shown to have a high binding affinity for the PR. nih.gov In addition to its affinity for the PR, J912 displays moderate affinity for the Glucocorticoid Receptor (GR) and a low affinity for the Androgen Receptor (AR). nih.gov Notably, it does not show any binding affinity for estrogen or mineralocorticoid receptors. nih.govoup.com
While J912 demonstrates high affinity for the PR, some studies report that its affinity and efficacy are reduced compared to the parent compound, asoprisnil. oup.comscispace.com However, other reports suggest its antagonistic capabilities in the rabbit endometrium are stronger than those of asoprisnil. nih.gov
While the qualitative binding affinities of this compound (J912) have been described, specific quantitative data from competitive binding kinetics, such as inhibition constant (Ki) or dissociation constant (Kd) values, are not extensively detailed in the available scientific literature. Research has provided specific Ki values for the parent compound, asoprisnil, demonstrating its high affinity for the human PR (Ki = 0.85 ± 0.01 nM), but equivalent values for J912 are not specified. researchgate.net The table below summarizes the qualitative binding characteristics of this compound.
| Receptor | Binding Affinity of this compound (J912) | Reference |
|---|---|---|
| Progesterone Receptor (PR) | High | nih.gov |
| Glucocorticoid Receptor (GR) | Moderate / Weak | nih.gov |
| Androgen Receptor (AR) | Low | nih.govoup.com |
| Estrogen Receptor (ER) | None | nih.govoup.com |
| Mineralocorticoid Receptor (MR) | None | nih.govoup.com |
Transcriptional and Translational Modulatory Effects of this compound
The functional consequences of this compound (J912) binding to the progesterone receptor are manifested through its modulation of gene transcription, which involves complex interactions with receptor conformation and regulatory proteins.
Specific data from gene reporter assays, such as those using luciferase reporters in transfected cells to quantify agonist or antagonist activity, are not prominently reported for this compound (J912) in the reviewed literature. However, its functional activity has been assessed through broader transcriptomic studies and in vivo assays, which indicate it possesses a mixed profile of partial agonist and antagonist effects. nih.gov For instance, in the rabbit endometrium, J912 is capable of inducing both partial agonist and antagonist effects. nih.gov
Like other SPRMs, the mechanism of action for this compound (J912) involves binding to the progesterone receptor, which then dimerizes and interacts with DNA. bioline.org.br The resulting transcriptional outcome is determined by the recruitment of coregulator proteins, which can be either coactivators (promoting gene expression) or corepressors (inhibiting it). nih.govbioline.org.br The specific conformation induced by the ligand-receptor complex dictates which type of coregulator is preferentially recruited. nih.gov
For the parent compound, asoprisnil, it has been shown to weakly recruit coactivators like SRC-1 and AIB1, but strongly recruit the corepressor NCoR. nih.govoup.com For J912, the data is less specific, but a study comparing various PR modulators found significant differences between SPRMs (including J912) and progesterone antagonists in the recruitment of an LXXLL-motif containing peptide (LX-H10), a finding that correlated well with in vivo activities. nih.gov This suggests that J912's unique interaction profile with coregulators contributes to its specific biological activity.
While studies utilizing RNA-sequencing for this compound (J912) were not identified, its effect on global gene expression has been investigated using microarray technology. nih.gov A study using Affymetrix GeneChip arrays analyzed the transcriptional profiles of various progesterone receptor modulators in T47D human breast cancer cells. nih.gov The results of this transcriptomic profiling demonstrated that the gene expression signature induced by J912 showed more similarities to that of classical progesterone antagonists than to its parent compound, asoprisnil, or another related SPRM, J1042. nih.gov This finding underscores that despite being a metabolite of asoprisnil, J912 has unique effects at the level of target gene regulation, pushing the cellular response towards a more antagonistic profile in this cell system. nih.gov
Cellular Signal Transduction Cascades Affected by this compound
The primary metabolite of asoprisnil, known as this compound (J912), demonstrates a range of partial agonist and antagonist activities on the progesterone receptor (PR), influencing various downstream cellular signaling pathways. nih.gov
Phosphorylation Events and Kinase Activity Modulation
This compound, through its interaction with the progesterone receptor, can indirectly influence phosphorylation events and modulate the activity of various kinases. The progesterone receptor itself is subject to phosphorylation, which can alter its activity, and its activation can trigger signaling cascades involving kinases. nih.gov
Studies on asoprisnil, the parent compound of this compound, have shown that it can down-regulate the expression of phosphorylated epidermal growth factor receptor (p-EGFR) and phosphorylated transforming growth factor-beta receptor type II (p-TGFβ RII) in cultured uterine leiomyoma cells. nih.gov This suggests that this compound may also play a role in modulating the activity of kinase-linked receptor pathways. The binding of asoprisnil to the progesterone receptor leads to the recruitment of corepressors, which can influence gene expression, including genes that code for kinases or their regulators. nih.govresearchgate.net
Furthermore, progesterone receptors are known to be phosphorylated by mitogen-activated protein kinases (MAPK) and cyclin-dependent kinase 2 (CDK2), which can impact their transcriptional activity. nih.gov While direct studies on this compound's effect on these specific phosphorylation events are limited, its role as a selective progesterone receptor modulator (SPRM) implies an influence on these pathways.
Interplay with Non-Genomic Signaling Pathways
Beyond its genomic actions, which involve the regulation of gene expression, the progesterone receptor can also initiate rapid, non-genomic signaling from the cell membrane. semanticscholar.orgresearchgate.net These pathways often involve the activation of kinase cascades. nih.gov Progesterone itself can trigger these non-genomic effects, and as a modulator of the progesterone receptor, this compound likely interferes with or modifies these rapid signaling events. semanticscholar.org
Research indicates that progesterone can activate the Src-dependent phosphorylation signaling cascade, which includes the Ras/Raf/MEK/MAPK pathway. nih.gov The interaction of SPRMs like asoprisnil and its metabolite this compound with the progesterone receptor could therefore influence these non-genomic signaling pathways, although the specific details of this interplay are still an area of active investigation.
Impact of this compound on Cellular Phenotypes in In Vitro Systems
The effects of this compound on cellular signaling translate into observable changes in cellular behavior, particularly in terms of proliferation, viability, and apoptosis.
In Vitro Cell Proliferation and Viability Assays in Model Cell Lines
Asoprisnil, the parent compound of this compound, has been shown to inhibit the proliferation of cultured uterine leiomyoma cells without having a similar effect on myometrial cells. nih.gov Specifically, treatment with asoprisnil antagonized the increase in leiomyoma cell proliferation induced by growth factors such as EGF, IGF-I, and TGFβ3. nih.gov This suggests that this compound contributes to the anti-proliferative effects observed with asoprisnil administration.
In studies using various cell lines, the impact of progesterone receptor modulators on cell proliferation has been well-documented. For instance, in human leiomyoma cells, ulipristal (B1683391) acetate (B1210297), another SPRM, led to concentration-dependent reductions in cell viability and decreased expression of the proliferation marker PCNA. tga.gov.au While direct data on this compound is sparse, the known actions of its parent compound and other SPRMs provide a strong indication of its likely effects.
| Cell Line | Compound | Effect on Proliferation/Viability | Proliferation Marker | Reference |
| Uterine Leiomyoma Cells | Asoprisnil | Inhibition | Not Specified | nih.gov |
| Uterine Leiomyoma Cells | Asoprisnil | Antagonized growth factor-induced proliferation | Not Specified | nih.gov |
| Human Leiomyoma Cells | Ulipristal Acetate | Reduction in cell viability | PCNA | tga.gov.au |
| Endometrial Stromal Cells | Asoprisnil | Decreased Ki-67 expression (inhibitory) | Ki-67 | nih.gov |
| Myometrial Cells | Asoprisnil | Decreased Ki-67 expression (at 25 mg) | Ki-67 | nih.gov |
Apoptosis and Cell Cycle Analysis in Cellular Research Models
In addition to inhibiting proliferation, asoprisnil has been found to induce apoptosis in cultured leiomyoma cells. nih.gov This pro-apoptotic effect is a key mechanism by which SPRMs are thought to reduce the size of uterine fibroids. Studies on other SPRMs, such as ulipristal acetate, have also demonstrated an increase in the apoptotic index in treated myoma tissue. mdpi.com
Cell cycle analysis has revealed that progestins can induce cell cycle arrest in both the G0/G1 and G2/M phases in breast cancer cells expressing high levels of progesterone receptor. biorxiv.org This leads to a sustained inhibition of growth. It is plausible that this compound, through its modulation of the progesterone receptor, could exert similar effects on the cell cycle in relevant cell types.
| Cell Line/Tissue | Compound | Effect on Apoptosis | Apoptosis Marker | Reference |
| Cultured Leiomyoma Cells | Asoprisnil | Induction of apoptosis | Not Specified | nih.gov |
| Myoma Tissue | Ulipristal Acetate | Increased apoptotic index | TUNEL-positive cells | mdpi.com |
| MCF-7PR Cells | R5020 (Progestin) | Increased apoptosis | Annexin V staining | biorxiv.org |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of O Desmethyl Asoprisnil in Non Human Biological Systems
In Vitro Metabolic Stability and Metabolite Profiling of O-Desmethyl-asoprisnil
This compound, also identified in research as J912, is the primary metabolite of the selective progesterone (B1679170) receptor modulator (SPRM), asoprisnil (B1665293). nih.govnih.gov The metabolic conversion from asoprisnil to this compound is a critical step in its biotransformation. Studies have shown that the major metabolic pathways for asoprisnil involve O-demethylation and subsequent glutathione (B108866) conjugation. tandfonline.comtandfonline.com
Microsomal Stability and Hepatic Clearance Studies in Isolated Enzyme Systems
The formation of this compound (J912) occurs through the 17β-O-demethylation of its parent compound, asoprisnil. nih.gov This metabolic process is primarily dependent on the cytochrome P450 enzyme, specifically the CYP3A4 isoform. nih.gov In vitro studies using liver microsomes from various species, including humans and monkeys, as well as mouse and guinea pig models, have consistently identified O-demethylation as a major metabolic route for asoprisnil. nih.gov While quantitative differences in metabolic rates were observed between the different model systems, the qualitative metabolic profile remained similar across species. nih.gov These findings indicate that hepatic clearance of asoprisnil is significantly influenced by its conversion to this compound.
Table 1: Formation of this compound from Asoprisnil
| Precursor Compound | Metabolite | Key Enzyme | Metabolic Reaction | Biological System |
|---|
Identification of Further Biotransformation Products of this compound in Preclinical Preparations
Following its formation, this compound undergoes further biotransformation. A key subsequent pathway is conjugation with glutathione (SG), leading to the formation of a glutathione conjugate, J912-SG. nih.gov This is part of a broader metabolic cascade where both the parent compound, asoprisnil, and this compound are conjugated. nih.gov Further metabolism involves the cleavage of the glutathionyl tripeptide from the conjugate to yield a cysteinyl conjugate. tandfonline.comtandfonline.com This cysteinyl conjugate can then undergo cyclization to form distinctive thiazolinyl carboxylic acid conjugates, which have been identified as significant downstream metabolites. tandfonline.comtandfonline.com
Plasma Protein Binding and Distribution Kinetics in Research Matrices
The extent of plasma protein binding is a crucial pharmacokinetic parameter that influences a compound's distribution and availability to target tissues.
Equilibrium Dialysis and Ultrafiltration Methodologies for Protein Binding
Standard laboratory techniques for determining the fraction of a drug that is unbound to plasma proteins include equilibrium dialysis (ED) and ultrafiltration. tandfonline.comnih.gov Equilibrium dialysis is a widely used method that allows for the separation of unbound drug from protein-bound drug across a semi-permeable membrane until equilibrium is reached. nih.gov Ultrafiltration is another common technique that separates the free drug fraction by centrifuging plasma through a filter that retains large protein molecules. tandfonline.comfrontiersin.org These methods are essential for calculating the unbound fraction (fu), which is critical for predicting a drug's pharmacokinetic and pharmacodynamic behavior. nih.govfrontiersin.org However, for certain compounds, issues such as non-specific binding to the apparatus can make these methods unreliable. tandfonline.com Specific data on the plasma protein binding of this compound using these methodologies are not detailed in the reviewed scientific literature.
In Vitro Tissue Distribution Modeling
In vitro models are employed to predict how a compound will distribute into various tissues within the body. These models can help estimate the volume of distribution, a key pharmacokinetic parameter. For some drugs, tissue distribution studies are conducted in animal models, such as pigmented rats, to investigate the time course of clearance from different tissues, including those with high melanin (B1238610) content like the uveal tract. tga.gov.au Detailed in vitro tissue distribution modeling studies specifically for this compound are not described in the available research.
Preclinical Pharmacodynamic Characterization in Animal Models
The pharmacodynamic effects of asoprisnil and its primary metabolite, this compound (J912), have been characterized in several non-human biological systems to understand their activity as selective progesterone receptor modulators (SPRMs). nih.gov
In the rabbit endometrium, a classic model for assessing progestational and antiprogestational activity, both asoprisnil and this compound (J912) were found to induce partial agonist and antagonist effects on the progesterone receptor (PR). nih.gov
Studies in guinea pigs revealed that asoprisnil has pronounced anti-uterotrophic effects in both normal and ovariectomized animals. nih.gov Furthermore, unlike potent antiprogestins, asoprisnil demonstrated only marginal activity in inducing labor during mid-pregnancy and was completely ineffective at inducing preterm birth in this model. nih.gov
In male rats, asoprisnil exhibited weak androgenic and anti-androgenic properties. nih.gov Toxicological studies conducted in female cynomolgus monkeys showed that treatment with asoprisnil resulted in the abolition of menstrual cyclicity and led to endometrial atrophy. nih.gov In vitro studies using rat leiomyoma cells found that asoprisnil could partially inhibit cyclooxygenase (COX) activity and COX-2 gene expression in a manner similar to progesterone. nih.gov However, in a rat uterotrophic assay, asoprisnil did not demonstrate the ability to oppose the effects of estrogen, a key action of progesterone. nih.gov
Table 2: Summary of Preclinical Pharmacodynamic Findings for Asoprisnil and this compound (J912)
| Animal Model/System | Compound(s) | Observed Effect |
|---|---|---|
| Rabbit Endometrium | Asoprisnil and this compound (J912) | Partial agonist and antagonist effects on the progesterone receptor. nih.gov |
| Guinea Pig (Normal & Ovariectomized) | Asoprisnil | Pronounced anti-uterotrophic effects. nih.gov |
| Guinea Pig (Mid-pregnancy) | Asoprisnil | Marginal labor-inducing activity; ineffective in inducing preterm parturition. nih.gov |
| Male Rat | Asoprisnil | Weak androgenic and anti-androgenic properties. nih.gov |
| Female Cynomolgus Monkey | Asoprisnil | Abolished menstrual cyclicity and induced endometrial atrophy. nih.gov |
| Rat Leiomyoma Cells (In Vitro) | Asoprisnil | Partial progesterone-like inhibition of COX activity and COX-2 gene expression. nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Asoprisnil |
| J912 |
| J912-SG |
| Glutathione |
| Progesterone |
Dose-Response Relationship and Efficacy Assessment in Defined Animal Models (focused on mechanistic endpoints)
This compound, also known as J912, is the principal active metabolite of asoprisnil. nih.gov Preclinical investigations in various animal models have been crucial in elucidating its pharmacodynamic profile as a selective progesterone receptor modulator (SPRM). Like its parent compound, this compound demonstrates a high binding affinity for the progesterone receptor (PR). nih.gov The compound exhibits a complex profile of mixed partial agonist and antagonist activities, which are tissue- and species-dependent.
In the classic McPhail test using the rabbit endometrium, both asoprisnil and this compound induce partial pro-gestational (agonist) and anti-progestational (antagonist) effects. nih.gov However, studies have characterized this compound as being a less efficacious SPRM compared to asoprisnil in this particular model, meaning it produces a smaller maximum response. oup.com In guinea pigs, the parent compound asoprisnil demonstrates significant anti-uterotrophic effects, a classic measure of anti-progestational activity. nih.gov
Interestingly, in the rat uterotrophic assay, asoprisnil showed no significant ability to counteract the uterine growth stimulated by estrogen. nih.gov This observation may be linked to the pharmacokinetics in this species, as it has been suggested that asoprisnil is metabolized to the less efficacious this compound in rats. oup.com This highlights the importance of species-specific metabolism in interpreting pharmacodynamic outcomes. In vitro studies using rat leiomyoma (ELT3) cells showed that asoprisnil could partially mimic the inhibitory effects of progesterone on cyclooxygenase (COX) activity and COX-2 gene expression, suggesting a mechanistic pathway for its anti-inflammatory and anti-proliferative effects in uterine tissue. nih.gov
The following table summarizes the observed efficacy and mechanistic actions of this compound (J912) and its parent compound in key preclinical models.
| Animal Model/System | Mechanistic Endpoint | Observed Effect of Asoprisnil/O-Desmethyl-asoprisnil | Reference |
| Rabbit (Endometrium) | Endometrial Transformation (McPhail Test) | Exhibits both partial agonist and antagonist effects. This compound (J912) is noted to be less efficacious than asoprisnil. | nih.govoup.com |
| Guinea Pig | Uterine Growth (Uterotrophic Assay) | Pronounced anti-uterotrophic effects. | nih.gov |
| Rat (Uterus) | Opposition of Estrogen-Induced Uterine Growth | No significant P4-like ability to oppose estrogen. This may be due to metabolism to the less potent this compound. | oup.comnih.gov |
| Rat Leiomyoma Cells (ELT3) | COX Activity & COX-2 Gene Expression | Partial progesterone-like inhibition. | nih.gov |
Temporal Dynamics of Receptor Modulation and Biological Response in Vivo
The in vivo biological response to this compound is dictated by the temporal dynamics of its interaction with the progesterone receptor (PR). The parent compound, asoprisnil, has a reported elimination half-life of approximately 4-5 hours, which influences the duration of exposure to its active metabolite, this compound. bioline.org.br The unique pharmacodynamic profile of this metabolite arises from its ability to induce a specific conformation in the PR, which allows for the recruitment of both coactivator and corepressor proteins. nih.govoup.com The balance of these interactions over time within a target tissue ultimately determines whether the net effect is agonistic, antagonistic, or a mix thereof.
In vivo studies in non-human primates provide insight into the long-term biological response. The administration of asoprisnil to cynomolgus monkeys resulted in the complete abolition of menstrual cyclicity and the induction of endometrial atrophy over the course of treatment. nih.govnih.gov This demonstrates a sustained pharmacodynamic effect on the endometrium, leading to a state of amenorrhea, which is achieved without significantly depressing basal estrogen levels. nih.govnih.gov
In vitro experiments using cultured human uterine leiomyoma cells further support a time-dependent mechanism of action. When these cells were treated with asoprisnil, the observed inhibition of cell proliferation and induction of apoptosis were found to be dependent on the duration of exposure. nih.gov These findings suggest that the sustained modulation of the PR by this compound is necessary to drive the cellular changes that underlie the therapeutic effect.
Exploration of Biomarkers for Pharmacodynamic Activity in Preclinical Species
To monitor the biological activity of this compound in preclinical studies, researchers have identified and utilized a range of pharmacodynamic biomarkers. These markers reflect the compound's mechanism of action at the molecular, cellular, and tissue levels.
A primary tissue-level biomarker observed in non-human primates is endometrial atrophy . nih.gov This morphological change, assessed through histology, confirms the potent anti-proliferative effect of the compound on the uterine lining and directly correlates with the clinically observed outcome of amenorrhea. nih.govnih.gov
At the cellular and molecular level, particularly in studies involving uterine leiomyoma cells, several key biomarkers have been explored:
Markers of Cell Proliferation: A significant decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication, serves as a robust biomarker for the anti-proliferative activity of the compound. nih.gov
Markers of Apoptosis: The induction of programmed cell death is a crucial component of the compound's efficacy. This is measured by an increase in the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling)-positive rate, which indicates DNA fragmentation. nih.gov Furthermore, increased expression of cleaved caspase-3 and cleaved poly(adenosine 5'-diphosphate-ribose) polymerase (PARP), along with a decrease in the anti-apoptotic protein Bcl-2, provide a detailed molecular signature of the induced apoptotic pathway. nih.gov
Enzyme Activity and Gene Expression: In rat leiomyoma cells, the inhibition of cyclooxygenase (COX) enzymatic activity and the downregulation of COX-2 gene expression are important functional biomarkers of the compound's anti-inflammatory effects. nih.gov
The table below details key pharmacodynamic biomarkers used in preclinical evaluations of asoprisnil and its metabolite, this compound.
| Biomarker Category | Specific Biomarker | Observed Change | Preclinical Model | Reference |
| Tissue Morphology | Endometrial Thickness | Atrophy/Decrease | Cynomolgus Monkeys | nih.govnih.gov |
| Cell Proliferation | Proliferating Cell Nuclear Antigen (PCNA) | Decrease | Cultured Human Leiomyoma Cells | nih.gov |
| Apoptosis | TUNEL-positive Rate | Increase | Cultured Human Leiomyoma Cells | nih.gov |
| Cleaved Caspase-3 | Increase | Cultured Human Leiomyoma Cells | nih.gov | |
| Cleaved PARP | Increase | Cultured Human Leiomyoma Cells | nih.gov | |
| Bcl-2 Protein | Decrease | Cultured Human Leiomyoma Cells | nih.gov | |
| Enzyme Activity | Cyclooxygenase (COX) | Inhibition | Rat Leiomyoma Cells (ELT3) | nih.gov |
| Gene Expression | Cyclooxygenase-2 (COX-2) | Decrease | Rat Leiomyoma Cells (ELT3) | nih.gov |
Structure Activity Relationship Sar and Computational Modeling of O Desmethyl Asoprisnil
Identification of Key Structural Determinants for Receptor Binding and Efficacy
The binding of O-Desmethyl-asoprisnil and related compounds to the progesterone (B1679170) receptor (PR) is a nuanced process governed by specific structural features. The 11β-substituted phenyl group is a critical determinant for the antagonistic activity of these compounds. researchgate.net For asoprisnil (B1665293) and by extension its O-desmethyl metabolite, the interaction with the PR ligand-binding domain induces a conformational change that is distinct from that caused by the natural ligand, progesterone. nih.gov
Key interactions for asoprisnil, which are likely relevant for this compound, include hydrogen bonds between the 3-keto group of the steroid and residues Gln725 and Arg766 within the PR binding pocket. wikipedia.org The 11β-benzaldoxime substitution on asoprisnil plays a crucial role in its mixed agonist/antagonist profile. nih.gov This substitution allows for differential recruitment of coactivators and corepressors compared to progesterone or pure antagonists like mifepristone (B1683876). nih.govresearchgate.net Specifically, asoprisnil has been shown to weakly recruit coactivators like SRC-1 and AIB1 while strongly recruiting the corepressor NCoR. nih.govresearchgate.net
The tissue-selective actions of SPRMs such as asoprisnil, and presumably its metabolites, are dependent on the relative concentrations of co-activators and co-repressors in different target tissues. bioline.org.br The specific conformation adopted by the receptor upon ligand binding dictates which co-regulators are recruited, ultimately determining the biological response. plos.org
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and its Analogs
While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, general principles from related compounds can be inferred. QSAR studies on other series of compounds have indicated that binding affinity to receptors can be dependent on the electron-withdrawing nature of substituents at specific positions and molecular polarizability. acsmedchem.org
For SPRMs, SAR studies have been crucial in developing compounds with desired mixed agonist/antagonist profiles and improved selectivity. unc.edu For instance, modifications near the 17-alpha propinyl group on the D-ring of the steroid nucleus are known to be key for modulating binding to the progesterone and glucocorticoid receptors. wikipedia.org The development of asoprisnil and other SPRMs stemmed from extensive SAR studies on mifepristone analogs, aiming to enhance the ratio of antiprogestational to antiglucocorticoid activity. wikipedia.org The unique profile of asoprisnil, combining PR-agonistic and -antagonistic activities, highlights the success of these targeted synthetic modifications. frontiersin.org
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and dynamics simulations have provided significant insights into the interaction of asoprisnil with the progesterone receptor, which can be extrapolated to its O-desmethyl metabolite. The crystal structure of the PR ligand-binding domain complexed with asoprisnil has been resolved (PDB ID: 2OVH, 4A2J), revealing a conformation different from that when bound to progesterone. nih.govbiorxiv.orgjapsonline.complos.org
Molecular dynamics simulations of the PR bound to asoprisnil have been used to study the conformational transition between inactive and active states. biorxiv.org These studies highlight the flexibility of the C-terminal helix (H12) and the L11-12 loop, which are crucial for co-regulator interaction. biorxiv.org Docking studies have confirmed that the binding conformation of asoprisnil can be accurately reproduced with computational methods, showing a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the crystal structure. japsonline.com
Simulations have shown that the 11β-pendant group of asoprisnil occupies a space near residue M909 of the PR ligand-binding domain. biorxiv.org This interaction is a key feature distinguishing it from progesterone and influencing the positioning of helix 12. researchgate.net Furthermore, molecular docking has been employed to investigate the binding of asoprisnil to other receptors, such as the glucocorticoid receptor, to understand its selectivity. mdpi.comnih.gov These studies have calculated binding energies and analyzed the stability of the ligand-receptor complexes. mdpi.comnih.gov
| Feature | Description | Significance | Reference |
|---|---|---|---|
| PDB IDs for PR-Asoprisnil Complex | 2OVH, 4A2J | Provide the structural basis for computational modeling. | biorxiv.orgjapsonline.complos.org |
| Key Hydrogen Bonds | Between the 3-keto group and Gln725, Arg766. | Anchor the ligand in the binding pocket. | wikipedia.org |
| 11β-substituent Interaction | Occupies space near M909, influencing H12 conformation. | Crucial for the mixed agonist/antagonist profile. | biorxiv.org |
| Co-regulator Recruitment | Weak recruitment of coactivators (SRC-1, AIB1), strong recruitment of corepressor (NCoR). | Underlies the tissue-selective activity. | nih.govresearchgate.net |
| Molecular Dynamics Findings | High flexibility in H12 and L11-12 regions. | Important for the transition between active and inactive receptor conformations. | biorxiv.org |
De Novo Design and Virtual Screening of this compound-like Chemical Scaffolds
The principles learned from the SAR and computational modeling of asoprisnil and its analogs are being applied to the de novo design and virtual screening of new progesterone receptor modulators. nih.govresearchgate.net Virtual screening of large compound libraries against the progesterone receptor is a common strategy to identify novel hits. researchgate.netresearchgate.net The availability of multiple crystal structures of the PR, including in complex with asoprisnil, allows for more robust virtual screening protocols that account for receptor flexibility. plos.org
Analytical Methodologies for O Desmethyl Asoprisnil Quantification and Identification in Research Samples
Chromatographic Separation Techniques
Chromatography is indispensable for isolating O-Desmethyl-asoprisnil from the complex milieu of biological samples, thereby enabling accurate measurement and characterization. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is the predominant technique for the analysis of this compound in biological fluids and tissues. nih.gov Given the steroidal structure of this compound, which imparts significant hydrophobicity, reversed-phase (RP) chromatography is the most effective and widely used separation mode. tandfonline.com
Method development for complex matrices such as plasma involves several critical steps. Sample preparation is paramount and typically includes protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances like proteins and phospholipids. tandfonline.comresearchgate.net These steps not only clean the sample but also concentrate the analyte, improving detection sensitivity. tandfonline.com For instance, a method for analyzing asoprisnil (B1665293) and its metabolite J912 (this compound) involved separation from plasma supernatant prior to detection. nih.gov
The chromatographic separation itself is optimized by adjusting mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), column chemistry (e.g., C18), and elution mode. tandfonline.comtandfonline.com Gradient elution, where the mobile phase composition is varied during the run, is often necessary to achieve adequate resolution between the parent compound, its metabolites, and endogenous matrix components. tandfonline.com The development of a robust LC method is foundational for its coupling with mass spectrometry for highly sensitive and specific quantification. tandfonline.com
While less common than LC for non-volatile compounds like this compound, gas chromatography (GC) can be employed, particularly when coupled with mass spectrometry (GC/MS). nih.gov The primary challenge for analyzing steroidal compounds by GC is their low volatility and thermal lability. Therefore, a critical prerequisite is chemical derivatization to convert the analyte into a more volatile and thermally stable form. tandfonline.com
Common derivatization strategies for steroid-like molecules involve silylation, which targets hydroxyl groups. This process increases the volatility of the compound, making it amenable to GC analysis. Although specific derivatization methods for this compound are not detailed in publicly available literature, the general principles of steroid analysis would apply. GC/MS methods, while requiring this extra sample preparation step, can offer very high chromatographic resolution. tandfonline.com Such methods have been noted as a more specific technique for validating steroid hormone immunoassays that may suffer from cross-reactivity with asoprisnil or its metabolites. nih.gov
Mass Spectrometry (MS) for Sensitive and Specific Detection
Mass spectrometry is the definitive tool for the detection and structural analysis of this compound, prized for its exceptional sensitivity and specificity. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it allows for the confident identification and quantification of the analyte, even at very low concentrations in intricate biological samples.
Tandem mass spectrometry (MS/MS) is the gold standard for quantifying this compound in research samples. nih.gov This technique involves multiple stages of mass analysis. In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then ionized, usually by electrospray ionization (ESI). The resulting ion corresponding to this compound (the precursor ion) is selected in the first mass analyzer and then fragmented in a collision cell. The second mass analyzer then separates the resulting characteristic fragment ions (product ions).
This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), is highly specific because the combination of precursor and product ion masses is unique to the target analyte. tandfonline.com This specificity minimizes interference from other co-eluting compounds, leading to highly reliable quantification. tandfonline.com Bioanalytical methods using LC-MS/MS have been validated for the determination of similar SPRMs and their demethylated metabolites in plasma. For example, a method for asoprisnil and its metabolite J912 (this compound) in plasma achieved a lower limit of quantitation (LLOQ) suitable for pharmacokinetic studies. nih.gov
Table 1: Example LC-MS/MS Method Parameters for SPRM Metabolite Analysis This table is a composite representation based on typical validated methods for SPRMs and their metabolites.
| Parameter | Setting/Value | Purpose | Reference |
|---|---|---|---|
| Chromatography | |||
| Column | Reversed-Phase C18 | Separation of hydrophobic compounds | tandfonline.com |
| Mobile Phase | Acetonitrile/Water with formic acid | Elution and ionization enhancement | researchgate.nettandfonline.com |
| Elution | Gradient | Optimal resolution of parent and metabolites | tandfonline.com |
| Mass Spectrometry | |||
| Ionization Mode | ESI Positive | Efficiently ionizes steroid-like compounds | tandfonline.com |
| Analysis Mode | MRM/SRM | High specificity and sensitivity for quantification | tandfonline.com |
| LLOQ | ~0.2 ng/mL | Defines the lowest quantifiable concentration | nih.gov |
| Linear Range | ~0.2 - 200 ng/mL | Defines the concentration range for accurate measurement | nih.gov |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of an analyte's elemental composition. This capability is invaluable for confirming the identity of metabolites like this compound. The high resolving power of HRMS allows it to distinguish between compounds that have the same nominal mass but different elemental formulas (isobars).
In the context of asoprisnil metabolism, O-demethylation is a known pathway. HRMS can definitively confirm the resulting structure by measuring a mass that corresponds to the loss of a CH₂ group from the parent compound, asoprisnil. This technique is crucial for distinguishing the O-desmethyl metabolite from other potential isobaric metabolites, such as those formed through oxidation, which would involve the addition of an oxygen atom. This level of certainty in structural confirmation is essential during metabolite identification studies.
Spectroscopic Techniques
While chromatography and mass spectrometry are the workhorses for separation and quantification, spectroscopic techniques are vital for the unambiguous structural elucidation of a purified compound.
For a novel or reference standard of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy would be the ultimate tool for complete structural characterization. Both ¹H and ¹³C NMR would provide detailed information about the compound's carbon-hydrogen framework. Specific NMR experiments could confirm the absence of the methyl group and verify the integrity of the steroidal backbone, thus confirming its identity as this compound. NMR has been used in related research to define the binding of proteins to the progesterone (B1679170) receptor, highlighting its power in structural analysis in this field.
Ultraviolet-Visible (UV-Vis) spectroscopy is a simpler technique often used for quantification and to support structural identification. The conjugated enone system within the steroidal A-ring of this compound would produce a characteristic UV absorbance maximum. nih.gov While not as specific as MS, UV-Vis detection can be used in HPLC (HPLC-UV) for routine analysis or for determining drug concentration in dissolution or permeation studies, as has been done for other SPRMs. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. nih.gov While specific NMR data for this compound is not extensively published, the principles of NMR allow for a predictive analysis based on its structure, which is derived from the demethylation of asoprisnil. tandfonline.com
For more complex structural details and definitive assignments, two-dimensional (2D) NMR experiments are employed. These include:
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, which is crucial for piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the confirmation of the molecule's three-dimensional conformation. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound This table is illustrative, based on typical chemical shifts for similar steroidal structures.
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 6.5 - 8.0 | 110 - 160 |
| Vinylic Proton | 5.5 - 6.0 | 120 - 140 |
| Aliphatic Protons (Steroid Core) | 0.8 - 2.5 | 20 - 60 |
| Hydroxyl Proton | 4.5 - 5.5 | - |
| Oxime Carbon | - | 150 - 165 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound. researchgate.net
IR Spectroscopy is used to identify the functional groups present in the molecule. redalyc.org The IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the newly formed phenolic hydroxyl group. Other expected signals would include C=O stretching for the ketone, C=N stretching for the oxime, and various C-H and C=C stretching and bending vibrations corresponding to the aromatic and steroidal parts of the molecule.
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems. researchgate.net this compound, with its aromatic ring and conjugated double bonds, is expected to exhibit distinct absorption maxima (λ_max) in the UV region. The position and intensity of these maxima are sensitive to the electronic structure of the chromophore. The demethylation of asoprisnil to form the phenolic this compound would likely cause a bathochromic (red) shift in the UV spectrum due to the electron-donating nature of the hydroxyl group on the aromatic ring.
Table 2: Expected Spectroscopic Data for this compound This table is illustrative and based on general spectroscopic principles.
| Spectroscopic Technique | Key Feature | Expected Wavelength/Wavenumber |
|---|---|---|
| IR Spectroscopy | O-H Stretch (Phenolic) | 3200 - 3600 cm⁻¹ (broad) |
| IR Spectroscopy | C=O Stretch (Ketone) | 1650 - 1680 cm⁻¹ |
| IR Spectroscopy | C=N Stretch (Oxime) | 1620 - 1640 cm⁻¹ |
| UV-Vis Spectroscopy | π → π* Transition | ~280 - 320 nm |
Bioanalytical Method Validation for Preclinical Research Samples
To ensure the reliability of preclinical pharmacokinetic data, the bioanalytical methods used to quantify this compound in biological matrices (e.g., plasma, tissue homogenates) must be rigorously validated. nih.govnih.gov This validation process adheres to guidelines set by regulatory authorities and ensures that the method is accurate, precise, and robust for its intended purpose. tandfonline.com
Evaluation of Sensitivity, Selectivity, and Linearity
Sensitivity is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of this compound on the standard curve that can be measured with acceptable accuracy and precision. science.gov For metabolites in preclinical studies, the LLOQ is typically in the low ng/mL range.
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, the parent drug (asoprisnil), and other metabolites. aacrjournals.org This is often demonstrated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard.
Linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the response versus the concentration of the analyte over a specified range. The curve is typically fitted with a linear regression model, and a correlation coefficient (r²) of ≥0.99 is generally considered acceptable. researchgate.net
Table 3: Typical Acceptance Criteria for Sensitivity, Selectivity, and Linearity in a Preclinical Bioanalytical Assay
| Parameter | Typical Acceptance Criterion |
|---|---|
| Sensitivity (LLOQ) | Signal-to-Noise Ratio ≥ 5; Accuracy within ±20%; Precision ≤20% CV |
| Selectivity | No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix from at least six different sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99; Calibration standards within ±15% of nominal concentration (±20% for LLOQ). |
Assessment of Accuracy, Precision, and Stability in Research Settings
Accuracy and Precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day). science.gov Accuracy is expressed as the percent deviation of the mean observed concentration from the nominal concentration, while precision is expressed as the coefficient of variation (CV). For preclinical studies, the mean accuracy should be within ±15% of the nominal values (±20% for LLOQ), and the precision should not exceed 15% CV (20% for LLOQ).
Stability of this compound must be assessed under various conditions to ensure that the concentration does not change from the time of sample collection to the time of analysis. nih.gov This includes:
Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles.
Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for the duration of sample processing.
Long-Term Stability: To confirm stability under frozen storage conditions for the expected duration of the study.
Post-Preparative Stability: To assess the stability of the processed samples in the autosampler before injection.
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Table 4: Illustrative Inter-Day Accuracy and Precision Data for this compound in a Preclinical Assay This table represents example data that would be generated during method validation.
| QC Level | Nominal Conc. (ng/mL) | Mean Observed Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | 5.0 | 4.85 | -3.0 | 6.5 |
| Medium | 50.0 | 51.5 | +3.0 | 4.2 |
| High | 200.0 | 195.0 | -2.5 | 3.8 |
Role and Significance of O Desmethyl Asoprisnil As a Bioactive Metabolite in Research
Characterization of Metabolic Pathways Leading to O-Desmethyl-asoprisnil Formation
The formation of this compound occurs through a 17β-O-demethylation reaction. oup.com This metabolic process is known to be dependent on the cytochrome P450 (CYP450) superfamily of enzymes, which are central to the phase I metabolism of a vast number of xenobiotics. oup.comnih.govnih.gov While the involvement of the CYP450 system has been established, specific studies detailing which particular isoenzymes (e.g., CYP3A4, CYP2C19) are primarily responsible for the O-demethylation of asoprisnil (B1665293) are not extensively detailed in publicly available scientific literature. Identifying the specific isoenzymes would be a key step in predicting potential drug-drug interactions.
Following administration of asoprisnil in humans, plasma concentrations of its metabolite, this compound, are found to be substantially higher—approximately five times greater—than those of the parent drug. oup.com Despite this difference in plasma exposure, both asoprisnil and this compound exhibit similar elimination half-lives of about 4 to 5 hours. oup.com Detailed in vitro studies quantifying the specific metabolic conversion rates, including key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), have not been reported in the available literature. Such data would be invaluable for creating precise pharmacokinetic models of asoprisnil's disposition.
Comparative Pharmacological Activity of this compound Versus Parent Compound Asoprisnil
This compound is not an inactive byproduct; rather, it is a bioactive metabolite that contributes significantly to the pharmacological effects observed after asoprisnil administration. It shares asoprisnil's ability to modulate the progesterone (B1679170) receptor (PR) but with a distinct balance of agonist and antagonist activities. oup.comnih.govoup.com
Both asoprisnil and its metabolite this compound are potent ligands for the progesterone receptor, demonstrating a higher binding affinity for the rabbit uterine PR than progesterone itself. oup.com Their receptor selectivity is high, with both compounds showing reduced affinity for the glucocorticoid receptor (GR) and low affinity for the androgen receptor (AR). nih.govoup.com One study noted that this compound has reduced affinity and efficacy at the PR compared to asoprisnil, though specific quantitative data were not provided. oup.com
While precise Ki or IC50 values for a direct comparison are not consistently available in the literature, the qualitative distinction in their activity has been characterized. In preclinical models, this compound demonstrates weaker partial agonist effects and more pronounced antagonist effects at the progesterone receptor when compared to asoprisnil. oup.comresearchgate.net For instance, in the McPhail test using rabbits, asoprisnil shows pronounced progesterone-like agonistic effects on the endometrium, whereas this compound shows only marginal agonistic activity. researchgate.net Conversely, when tested for its ability to counteract the effects of progesterone, this compound exhibits a more pronounced, though not complete, antagonistic effect than the parent compound. oup.comresearchgate.net
Table 1: Comparative Receptor Binding Profile
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) |
|---|---|---|---|
| Asoprisnil | High Affinity (Higher than Progesterone) oup.com | Moderate Affinity nih.gov | Low Affinity nih.govoup.com |
| This compound (J912) | High Affinity (Higher than Progesterone) oup.com | Weak Affinity oup.com | Low Affinity oup.com |
Note: This table is based on descriptive data from cited research, as specific quantitative binding affinity values (e.g., Ki, IC50) for a direct comparison are not available in the reviewed literature.
Asoprisnil has been shown to modulate the expression of specific progesterone-responsive genes, demonstrating weak partial agonism on genes like Sgk-1 and PPL in T47D breast cancer cells, while also antagonizing progesterone-induced expression of these same genes. oup.comnih.gov However, the scientific literature lacks studies that directly compare the gene expression profiles or intracellular signaling responses induced by this compound versus asoprisnil. Such a comparative analysis would be essential to fully elucidate the molecular basis for the different agonist/antagonist profiles of the two compounds and their tissue-selective effects.
Contribution of this compound to Overall Preclinical Pharmacological Profiles
The preclinical pharmacological profile of asoprisnil cannot be fully understood without considering the substantial contribution of this compound. Given that the metabolite circulates at concentrations approximately fivefold higher than the parent compound, its biological activity is highly relevant to the net effect of the drug in vivo. oup.com
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | J912 |
| Asoprisnil | J867 |
| Progesterone | P4 |
| Mifepristone (B1683876) | RU486 |
| Sgk-1 | Serum/glucocorticoid-regulated kinase 1 |
Synergistic or Additive Effects with Parent Compound
The in vivo activity of asoprisnil is a composite of the actions of the parent drug and its major metabolite, this compound. Preclinical research indicates that both compounds bind to the progesterone receptor (PR) and exhibit a mixed profile of agonist and antagonist activities. scispace.comnih.gov This shared mechanism of action suggests a likely synergistic or additive effect when both compounds are present.
While direct studies quantifying the synergistic effects are limited, the differing pharmacological profiles of the two compounds contribute to a broader spectrum of activity. Asoprisnil is characterized by more pronounced agonistic properties, whereas this compound demonstrates stronger antagonistic effects with weaker agonist activity. researchgate.net This balance between a more potent agonist (asoprisnil) and a more potent antagonist (this compound) likely contributes to the unique tissue-selective effects observed with asoprisnil administration.
The following table summarizes the comparative preclinical effects of asoprisnil and this compound, illustrating their potential for combined action.
| Parameter | Asoprisnil | This compound (J912) | Reference |
|---|---|---|---|
| Progesterone Receptor (PR) Activity | Partial Agonist/Antagonist | Partial Agonist/Antagonist | scispace.comnih.gov |
| Agonist Activity (Rabbit Endometrium) | Pronounced transformatory (agonistic) effects | Marginal transformatory effects | researchgate.net |
| Antagonist Activity (Rabbit Endometrium, in the presence of progesterone) | Marginally suppressed the effects of progesterone | Pronounced, but not complete, suppression of progesterone effects | researchgate.net |
Independent Biological Activities in Specific Preclinical Contexts
This compound is not merely a less potent version of its parent compound; it exhibits distinct and significant biological activities in its own right. Research has shown that this compound possesses a notable pharmacological profile, characterized by a more pronounced antagonist effect on the progesterone receptor compared to asoprisnil.
In preclinical models, specifically in the rabbit endometrium, this compound demonstrated clear partial agonist and antagonist effects. scispace.com A comparative study on rabbit endometrial morphology revealed that while asoprisnil had pronounced agonistic effects, this compound showed only marginal agonistic activity. researchgate.net Conversely, in the presence of progesterone, this compound exhibited a more pronounced, though not complete, suppression of progesterone's effects, indicating a stronger antagonist profile than its parent compound. researchgate.net
Furthermore, a study investigating the binding affinity of various progestins to the progesterone receptor in the endometrium of different mammals found that the antiprogestin J912 was highly efficient in displacing progesterone from its binding sites in carnivores. nih.gov This highlights its potent and independent interaction with the progesterone receptor.
The table below presents available data on the receptor binding and in vitro activity of asoprisnil. While direct comparative data for this compound from the same studies are not available, the information underscores the potency of the parent compound, from which the activity of its major metabolite is derived.
| Parameter | Value | Assay/Model | Reference |
|---|---|---|---|
| Progesterone Receptor (Human) Binding Affinity (Ki) | 0.85 ± 0.01 nM | - | oup.comoup.com |
| Antagonist Activity (IC50) vs. Progesterone-induced Alkaline Phosphatase Activity | 2 nM | T47D breast cancer cells | scispace.comoup.com |
Advanced Research Perspectives and Future Directions for O Desmethyl Asoprisnil Studies
Integration of Omics Technologies in Mechanistic Studies
To achieve a comprehensive understanding of the molecular mechanisms of O-Desmethyl-asoprisnil, the integration of various "omics" technologies is essential. These high-throughput approaches can provide a systems-level view of the cellular and physiological responses to the compound.
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, offers a powerful lens through which to view the functional impact of this compound. Untargeted metabolomic profiling can identify novel endogenous and exogenous metabolites influenced by the compound. This can reveal unforeseen metabolic pathways affected by this compound, providing insights into its mechanism of action beyond its known interaction with the progesterone (B1679170) receptor. For instance, studies on O-desmethylangolensin, another O-desmethylated compound, have demonstrated the power of metabolomics in identifying distinct metabolic profiles associated with its production by the gut microbiome. nih.gov This approach could similarly be applied to understand the broader metabolic consequences of this compound activity in various tissues.
Proteomics can elucidate the direct and indirect protein targets of this compound and its parent compound, asoprisnil (B1665293). Asoprisnil is known to modulate the interaction of the progesterone receptor with coactivators and corepressors. nih.govresearchgate.net A detailed proteomic analysis could identify the full spectrum of proteins that interact with the progesterone receptor in the presence of this compound. This would involve techniques such as co-immunoprecipitation coupled with mass spectrometry to map the protein-protein interaction network.
Furthermore, investigating post-translational modifications (PTMs) of key signaling proteins upon treatment with this compound is crucial. PTMs like phosphorylation, acetylation, and ubiquitination play a critical role in regulating protein function and signal transduction. For example, proteomic studies in endometrial cancer have highlighted the importance of PTMs in disease pathology. mdpi.com Similar approaches could reveal how this compound influences cellular signaling cascades, providing a more dynamic picture of its effects.
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, can reveal the global changes in gene expression induced by this compound. Asoprisnil has been shown to down-regulate the expression of growth factors and their receptors in cultured uterine leiomyoma cells. nih.gov A comprehensive transcriptomic analysis, using techniques like RNA-sequencing, would provide a global view of the genes and pathways regulated by this compound in various cell types and tissues. This could help to identify novel downstream targets and biological processes affected by the compound, contributing to a more complete understanding of its tissue-selective actions. nih.gov
Application of CRISPR/Cas9 and Gene Editing Technologies in this compound Research
The advent of CRISPR/Cas9 gene-editing technology offers unprecedented opportunities to precisely investigate the molecular targets and pathways of this compound. bitesizebio.comisaaa.org This powerful tool can be used to create specific gene knockouts or knock-ins in relevant cell models to validate the role of candidate genes in mediating the compound's effects.
For example, to confirm the role of the progesterone receptor as the primary target of this compound, CRISPR/Cas9 could be used to knock out the progesterone receptor gene in a responsive cell line. Subsequent treatment with this compound would allow researchers to determine which of its effects are progesterone receptor-dependent. Furthermore, CRISPR-based screens can be employed to identify novel genes that modulate cellular sensitivity to this compound, potentially uncovering new components of its signaling pathway or mechanisms of resistance. biorxiv.org This technology can also be used to engineer animal models with specific genetic modifications to study the compound's effects in a more complex in vivo setting. mdpi.com
Development of Novel In Vitro and Ex Vivo Research Models for this compound Investigation
To better predict the clinical effects of this compound, it is crucial to move beyond traditional two-dimensional (2D) cell culture models. The development and utilization of more physiologically relevant in vitro and ex vivo models are a key future direction.
Three-dimensional (3D) organoid and spheroid cultures, for instance, can more accurately recapitulate the complex cellular architecture and microenvironment of tissues such as the endometrium and uterine fibroids. biorxiv.org These models can provide more reliable data on the effects of this compound on cell proliferation, differentiation, and tissue organization.
Ex vivo models, using patient-derived tissues, offer a powerful platform for personalized medicine research. Culturing tissue explants from uterine fibroids or endometrial biopsies and treating them with this compound can help to assess individual patient responses and identify biomarkers that predict therapeutic efficacy.
Unanswered Research Questions and Prospective Avenues for Scholarly Inquiry
Despite the progress made in understanding asoprisnil and its metabolite, several key questions remain that represent important avenues for future research:
What is the precise differential activity of this compound compared to its parent compound, asoprisnil, at the molecular and cellular levels? While this compound is known to be an active metabolite, a head-to-head comparison of its receptor binding affinity, transcriptional regulatory activity, and effects on cell signaling pathways is needed.
How does this compound contribute to the tissue-selective effects observed with asoprisnil treatment? Understanding the pharmacokinetics and tissue distribution of both asoprisnil and this compound is critical to unraveling the basis of its selective actions on different progesterone target tissues.
What are the long-term effects of this compound on endometrial and myometrial tissue? While short-term studies have provided some insights, the consequences of prolonged exposure to this metabolite, particularly in the context of potential therapeutic applications for conditions like uterine fibroids and endometriosis, require further investigation. nih.gov
Addressing these questions through the application of advanced research methodologies will be essential for the continued development and potential clinical application of asoprisnil and for a deeper understanding of the biology of selective progesterone receptor modulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
